molecular formula C29H24N2O7 B11149642 5-hydroxy-N-{2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoyl}tryptophan

5-hydroxy-N-{2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoyl}tryptophan

Cat. No.: B11149642
M. Wt: 512.5 g/mol
InChI Key: ZRCVGVWBLFFPAV-UHFFFAOYSA-N
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Description

5-hydroxy-N-{2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoyl}tryptophan is a complex organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a chromen-2-one moiety linked to a tryptophan derivative through a propanoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydroxy-N-{2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoyl}tryptophan involves multiple steps. One common approach is the condensation of 5-hydroxy-2-phenyl-4H-chromen-4-one with N-(2-bromoacetyl)tryptophan under basic conditions. The reaction typically requires the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the selection of appropriate catalysts to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

5-hydroxy-N-{2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoyl}tryptophan can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of brominated or nitrated derivatives[][5].

Scientific Research Applications

5-hydroxy-N-{2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoyl}tryptophan has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in modulating biological pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-hydroxy-N-{2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoyl}tryptophan involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The chromen-2-one moiety is known for its ability to interact with proteins and nucleic acids, potentially leading to changes in cellular functions .

Properties

Molecular Formula

C29H24N2O7

Molecular Weight

512.5 g/mol

IUPAC Name

3-(5-hydroxy-1H-indol-3-yl)-2-[2-(2-oxo-4-phenylchromen-7-yl)oxypropanoylamino]propanoic acid

InChI

InChI=1S/C29H24N2O7/c1-16(28(34)31-25(29(35)36)11-18-15-30-24-10-7-19(32)12-23(18)24)37-20-8-9-21-22(17-5-3-2-4-6-17)14-27(33)38-26(21)13-20/h2-10,12-16,25,30,32H,11H2,1H3,(H,31,34)(H,35,36)

InChI Key

ZRCVGVWBLFFPAV-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC(CC1=CNC2=C1C=C(C=C2)O)C(=O)O)OC3=CC4=C(C=C3)C(=CC(=O)O4)C5=CC=CC=C5

Origin of Product

United States

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